Acetic acid;7,12-dimethylbenzo[a]anthracen-9-ol
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Overview
Description
Acetic acid;7,12-dimethylbenzo[a]anthracen-9-ol is a compound that combines the properties of acetic acid and 7,12-dimethylbenzo[a]anthracen-9-ol. The latter is a derivative of 7,12-dimethylbenz[a]anthracene, a polycyclic aromatic hydrocarbon known for its potent carcinogenic properties . This compound is widely used in scientific research, particularly in studies related to cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-dimethylbenzo[a]anthracen-9-ol typically involves the alkylation of benz[a]anthracene derivatives. One common method includes the Friedel-Crafts alkylation reaction, where benz[a]anthracene is reacted with methyl chloride in the presence of aluminum chloride as a catalyst . The resulting product is then subjected to further reactions to introduce the hydroxyl group at the 9th position.
Industrial Production Methods
Industrial production of 7,12-dimethylbenzo[a]anthracen-9-ol involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7,12-Dimethylbenzo[a]anthracen-9-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, nitric acid
Major Products
The major products formed from these reactions include quinones, reduced hydrocarbons, and various substituted derivatives .
Scientific Research Applications
7,12-Dimethylbenzo[a]anthracen-9-ol is extensively used in scientific research, particularly in the following fields:
Mechanism of Action
The compound exerts its effects primarily through its ability to form DNA adducts, leading to mutations and cancer initiation . The molecular targets include DNA and various enzymes involved in metabolic activation. The pathways involved are primarily those related to the metabolic activation of polycyclic aromatic hydrocarbons, leading to the formation of reactive intermediates that interact with DNA .
Comparison with Similar Compounds
Similar Compounds
7,12-Dimethylbenz[a]anthracene: Shares similar carcinogenic properties but lacks the hydroxyl group at the 9th position.
Benzo[a]pyrene: Another potent carcinogen with a similar structure but different substitution pattern.
Chrysene: A polycyclic aromatic hydrocarbon with fewer rings and lower carcinogenic potency.
Uniqueness
7,12-Dimethylbenzo[a]anthracen-9-ol is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the hydroxyl group at the 9th position enhances its ability to form DNA adducts, making it a valuable tool in cancer research .
Properties
CAS No. |
62064-36-2 |
---|---|
Molecular Formula |
C22H20O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
acetic acid;7,12-dimethylbenzo[a]anthracen-9-ol |
InChI |
InChI=1S/C20H16O.C2H4O2/c1-12-17-9-7-14-5-3-4-6-18(14)20(17)13(2)16-10-8-15(21)11-19(12)16;1-2(3)4/h3-11,21H,1-2H3;1H3,(H,3,4) |
InChI Key |
LNGHXCLQGKCNMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=C(C=C4)O)C.CC(=O)O |
Origin of Product |
United States |
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